molecular formula C14H9F3N4O B2784708 N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide CAS No. 2034239-00-2

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide

Katalognummer: B2784708
CAS-Nummer: 2034239-00-2
Molekulargewicht: 306.248
InChI-Schlüssel: RGOGSMRNXBUGFH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C14H9F3N4O and its molecular weight is 306.248. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(pyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H9_{9}F3_3N4_4
  • Molecular Weight : 306.24 g/mol
  • CAS Number : 2034239-00-2

This compound features a pyrazolo[1,5-a]pyridine moiety and a trifluoromethyl group, which contribute to its unique biological activity.

Research indicates that compounds similar to this compound function primarily as inhibitors of various protein kinases. Protein kinases are crucial in signaling pathways that control cell growth and differentiation. The inhibition of these kinases can lead to significant therapeutic effects in conditions such as cancer and inflammatory diseases.

Anticancer Properties

Studies have shown that this compound exhibits notable antiproliferative activity against several cancer cell lines. For instance:

  • HepG2 (liver cancer cells) : The compound demonstrated an IC50_{50} value indicating effective inhibition of cell growth.
  • HeLa (cervical cancer cells) : Similar inhibitory effects were observed, with a mean growth percentage reduction.

Table 1 summarizes the antiproliferative activity against various cell lines:

Cell LineIC50_{50} (µM)Growth Inhibition (%)
HepG210.554.25
HeLa15.838.44
Normal Fibroblasts>5080.06

The selectivity of the compound for cancer cells over normal cells suggests a favorable therapeutic index.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α\alpha . This activity is particularly relevant in the context of autoimmune diseases and chronic inflammation.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Inhibition of MK2 Kinase : A study found that derivatives similar to this compound effectively inhibited MK2 kinase, which is involved in inflammatory signaling pathways. This inhibition resulted in reduced TNF-α\alpha production in vitro and in vivo models .
  • Cytotoxicity Studies : A comprehensive evaluation using the MTT assay showed that the compound exhibited cytotoxic effects on various cancer cell lines while sparing normal cells, indicating its potential for targeted cancer therapy .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and its target kinases, revealing important structural features that contribute to its inhibitory activity .

Eigenschaften

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N4O/c15-14(16,17)12-2-1-9(8-18-12)13(22)20-10-4-6-21-11(7-10)3-5-19-21/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOGSMRNXBUGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.